molecular formula C13H19ClN2O2 B1378059 tert-Butyl 4-aminoindoline-1-carboxylate hydrochloride CAS No. 1187931-84-5

tert-Butyl 4-aminoindoline-1-carboxylate hydrochloride

Cat. No.: B1378059
CAS No.: 1187931-84-5
M. Wt: 270.75 g/mol
InChI Key: CRELUCNCCIWDEA-UHFFFAOYSA-N
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Description

tert-Butyl 4-aminoindoline-1-carboxylate hydrochloride is a chemical compound that belongs to the indoline family Indoline derivatives are significant in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-aminoindoline-1-carboxylate hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-aminoindoline-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indolines and oxindoles, which are valuable intermediates in organic synthesis and pharmaceutical development .

Scientific Research Applications

tert-Butyl 4-aminoindoline-1-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-aminoindoline-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

Uniqueness

tert-Butyl 4-aminoindoline-1-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the tert-butyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

tert-Butyl 4-aminoindoline-1-carboxylate hydrochloride (also referred to as 4-AP-t-BOC) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. While its structural characteristics suggest potential biological activity, comprehensive studies detailing its specific effects and mechanisms remain limited. This article synthesizes available research findings, case studies, and relevant data tables to provide an authoritative overview of the biological activity associated with this compound.

Biological Activity Overview

Research on the biological activity of this compound is still emerging. The following sections outline its potential applications and biological effects based on available literature.

Inhibition of Blood Coagulation Factors

A notable study highlighted the compound's potential role as an inhibitor of blood coagulation Factor XIa. In vitro tests demonstrated significant inhibitory activity at low concentrations, suggesting its utility in developing anticoagulant therapies. The study reported that certain derivatives could prolong coagulation time in human whole blood by up to two times, indicating promising therapeutic prospects for thrombotic conditions .

Anti-Virulence Activity

Another area of interest is the compound's anti-virulence properties. Research indicated that derivatives of related compounds exhibited activity against Pseudomonas aeruginosa, reducing motility and toxin production. While direct studies on this compound are lacking, these findings suggest a potential pathway for further investigation into its antibacterial properties .

Detection in Illicit Substances

The detection of this compound in illicit drug seizures has raised concerns regarding its safety and biological implications. Analytical methods such as gas chromatography-mass spectrometry confirmed the presence of this compound in counterfeit Xanax tablets, indicating its role as a possible adulterant in the drug market . The implications of such findings necessitate further research into its pharmacological effects and toxicity.

Case Studies and Research Findings

StudyFindings
May et al. (2020)Identified tert-butyl 4-anilinopiperidine-1-carboxylate in illicit drug seizures; noted lack of biological activity data .
Factor XIa Inhibition StudyDemonstrated significant anticoagulant properties at low concentrations .
Anti-Virulence ResearchSuggested potential antibacterial activity against Pseudomonas aeruginosa .

Properties

IUPAC Name

tert-butyl 4-amino-2,3-dihydroindole-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15;/h4-6H,7-8,14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRELUCNCCIWDEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187931-84-5
Record name 1H-Indole-1-carboxylic acid, 4-amino-2,3-dihydro-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187931-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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